Cas no 4261-05-6 (1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride)
1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride
- SureCN5088042; NSC105761; NSC-105761;
- DS-005162
- 3H-Imidazo[4,5-c]pyridin-4-aminehydrochloride
- 1H-Imidazo[4,5-c]pyridin-4-amine--hydrogen chloride (1/1)
- 4,7,9-Triazabicyclo[4.3.0]nona-2,4,7,10-tetraen-5-amine
- 3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride
- NSC-105761
- SCHEMBL5088042
- DTXSID60598599
- 4261-05-6
- NSC105761
-
- Inchi: 1S/C6H6N4.ClH/c7-6-5-4(1-2-8-6)9-3-10-5;/h1-3H,(H2,7,8)(H,9,10);1H
- InChI Key: QFMJVRUDZYMICQ-UHFFFAOYSA-N
- SMILES: Cl.N1C=NC2C(N)=NC=CC1=2
Computed Properties
- Exact Mass: 170.03600
- Monoisotopic Mass: 170.0359239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- PSA: 67.59000
- LogP: 1.92330
1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2035698-5g |
1H-Imidazo[4,5-c]pyridin-4-amine hydrochloride |
4261-05-6 | 5g |
¥6614.00 | 2024-05-14 | ||
| Crysdot LLC | CD11373573-100mg |
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride |
4261-05-6 | 97% | 100mg |
$34 | 2024-07-18 | |
| Crysdot LLC | CD11373573-250mg |
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride |
4261-05-6 | 97% | 250mg |
$65 | 2024-07-18 | |
| Crysdot LLC | CD11373573-1g |
3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride |
4261-05-6 | 97% | 1g |
$185 | 2024-07-18 |
1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride
Introduction to 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride (CAS No. 4261-05-6)
1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride, identified by its Chemical Abstracts Service (CAS) number 4261-05-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the stability and solubility of the compound, making it more suitable for various biochemical and pharmacological studies.
The imidazo[4,5-c]pyridine scaffold is known for its structural versatility and functional adaptability, which allows it to interact with multiple biological targets. In recent years, researchers have been exploring the pharmacological potential of imidazopyridines in the treatment of various diseases, including cancer, inflammation, and infectious disorders. The amine functional group at the 4-position of the imidazopyridine ring contributes to its reactivity and ability to form hydrogen bonds, further enhancing its interaction with biological macromolecules.
One of the most compelling aspects of 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride is its role as a key intermediate in the synthesis of more complex pharmacophores. Its unique structural features make it a valuable building block for drug discovery programs aimed at developing novel therapeutic agents. The hydrochloride salt form not only improves the compound's handling properties but also ensures consistent bioavailability in in vitro and in vivo studies.
Recent advancements in medicinal chemistry have highlighted the importance of imidazopyridines in addressing unmet medical needs. For instance, studies have demonstrated that derivatives of imidazopyridine can modulate enzyme activity and receptor binding, leading to promising results in preclinical trials. The amine group in 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride serves as a critical site for further chemical modifications, enabling researchers to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
The compound's potential applications extend beyond oncology. Researchers are investigating its efficacy in treating neurological disorders, where imidazopyridines have shown promise in modulating neurotransmitter pathways. The ability of 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride to cross the blood-brain barrier makes it an attractive candidate for developing treatments targeting central nervous system (CNS) diseases.
In addition to its therapeutic potential, 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride has been studied for its antimicrobial properties. Emerging evidence suggests that imidazopyridines can interfere with bacterial biofilm formation and metabolic pathways, offering a novel approach to combating drug-resistant infections. The hydrochloride salt form enhances the compound's stability under various storage conditions, ensuring its long-term viability for research purposes.
The synthesis of 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, making it feasible for large-scale production. The compound's structural complexity necessitates rigorous quality control measures to ensure consistency across batches.
From a regulatory perspective, 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride must meet stringent guidelines set by pharmaceutical authorities to proceed from preclinical to clinical development. Researchers are focusing on elucidating its mechanism of action through comprehensive biochemical assays and animal models. These studies aim to provide a clearer understanding of how the compound interacts with biological targets and elicits therapeutic effects.
The future prospects of 1H-imidazo[4,5-c]pyridin-4-amine,hydrochloride are promising as more research unfolds. Collaborative efforts between academia and industry are expected to accelerate the development of novel derivatives with improved efficacy and safety profiles. The hydrochloride salt form continues to play a crucial role in these endeavors by providing a stable and reliable starting material for further chemical exploration.
In conclusion,1H-imidazo[4,5-c]pyridin-4-amine, when formulated as hydrochloride salt (CAS No. 4261-05-6), represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile biological activities make it a valuable asset in drug discovery programs targeting various diseases. As research progresses,this compound is poised to contribute significantly to the development of next-generation therapeutics.
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